An In-depth Technical Guide to Dianhydro-D-glucitols for Researchers and Drug Development Professionals
An In-depth Technical Guide to Dianhydro-D-glucitols for Researchers and Drug Development Professionals
A Note on Nomenclature: The term "D-Glucitol, 1,2:4,5-dianhydro-" as specified in the query does not correspond to a commonly synthesized or commercially available discrete molecule. The vast majority of scientific literature and chemical databases use the term "dianhydro-D-glucitol" to refer to the isomeric compound 1,4:3,6-dianhydro-D-glucitol , which is also known by its common name, Isosorbide . This guide will therefore focus on the core properties, synthesis, and applications of Isosorbide (CAS 652-67-5), the compound of significant interest to the scientific and industrial communities. A brief discussion of other related isomers is included for comprehensive understanding.
Introduction to Isosorbide: A Bio-based Platform Chemical
Isosorbide is a bicyclic diol derived from the dehydration of D-sorbitol, which itself is produced by the hydrogenation of glucose. As a derivative of starch, Isosorbide is a key bio-based platform chemical with a wide range of applications, from the synthesis of sustainable polymers to pharmaceuticals.[1] Its rigid, V-shaped structure, comprised of two fused furan rings, imparts unique properties to materials derived from it.[1] The molecule possesses two secondary hydroxyl groups with different stereochemistry and reactivity, which allows for selective chemical modifications.[1]
Core Properties of Isosorbide
A comprehensive understanding of the physicochemical properties of Isosorbide is essential for its application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 652-67-5 | [2] |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | White, crystalline solid; highly hygroscopic flakes | [1] |
| Melting Point | 60-63 °C | [3][4] |
| Boiling Point | 175 °C at 2 mmHg; 155-160 °C at 3 Torr | [4][5] |
| Solubility | Soluble in water (>850 g/L), alcohols, and ketones.[4] Insoluble in n-hexane.[4] | [4] |
| Optical Activity | [α]20/D +45.2° (c = 3 in H₂O) | [3] |
| Density | 1.3777 g/cm³ at 25 °C | [5] |
| InChI Key | KLDXJTOLSGUMSJ-JGWLITMVSA-N | [3] |
The two hydroxyl groups of Isosorbide exhibit different reactivity due to their spatial orientation. The endo-hydroxyl group at the C5 position is more nucleophilic and reactive due to the formation of an intramolecular hydrogen bond with the oxygen atom of the adjacent furan ring.[1] Conversely, the exo-hydroxyl group at the C2 position is less reactive but more sterically accessible.[1] This difference in reactivity is a key feature that allows for the selective monofunctionalization of Isosorbide.[1]
Synthesis of Isosorbide
The industrial synthesis of Isosorbide is a two-step dehydration of D-sorbitol, which is typically catalyzed by an acid.[6]
Diagram of Isosorbide Synthesis
Caption: Polymerization to form a 2,5-anhydro-D-glucitol unit.
Safety and Handling
Isosorbide is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear eye shields and gloves when handling the solid material. [3]For dust, a type N95 (US) respirator is recommended. [2]* Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. It is classified as a combustible solid. [2][3]* Toxicology: The oral LD50 in rats is reported as 24150 mg/kg. It is not classified as a hazardous substance according to OSHA.
Conclusion
Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a highly versatile and valuable bio-based platform chemical with a growing number of applications in sustainable materials and pharmaceuticals. Its unique structural features and the well-established synthesis from renewable resources position it as a key molecule for future innovations in green chemistry and drug development. While other dianhydrohexitol isomers exist, Isosorbide remains the most commercially and scientifically significant member of this class of compounds.
References
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MilliporeSigma. (n.d.). Dianhydro-D-glucitol 98%. Retrieved from [Link]
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Wikipedia. (2023, November 28). Isosorbide. Retrieved from [Link]
- Kakuchi, T., Harada, Y., Satoh, T., Yokota, K., & Hashimoto, H. (1993). SYNTHESIS OF POLY [(1+6)-2,5-ANHYDRO-D-GLUClTOL] BY CATIONIC CYCLOPOLYMERIZATION OF 3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 30(12), 1007-1015.
- Krantz, J. C. (1985). History of the synthesis and pharmacology of isosorbide dinitrate. American Heart Journal, 110(1 Pt 2), 197–201.
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The Good Scents Company. (n.d.). isosorbide. Retrieved from [Link]
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PubChem. (n.d.). 1,4:3,6-Dianhydro-D-glucitol diacetate. Retrieved from [Link]
- Aricò, F., & Tundo, P. (2015). One-pot Preparation of Dimethyl Isosorbide from D-Sorbitol via Dimethyl carbonate Chemistry.
- Stoss, P., & Karinen, R. (2019). 1,4:3,6-DIANHYDROHEXITES. BIO Web of Conferences, 15, 01007.
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Ataman Kimya. (n.d.). D-GLUCITOL. Retrieved from [Link]
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SLS. (n.d.). Dianhydro-D-glucitol, 98%. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Isosorbide. Retrieved from [Link]
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PubChem. (n.d.). Isosorbide dinitrate mixture. Retrieved from [Link]
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